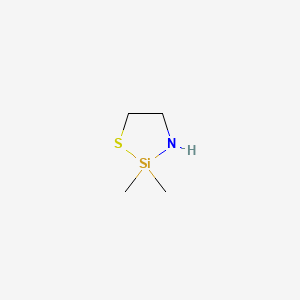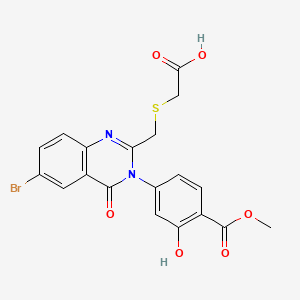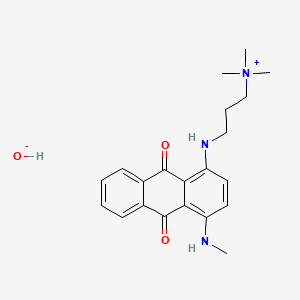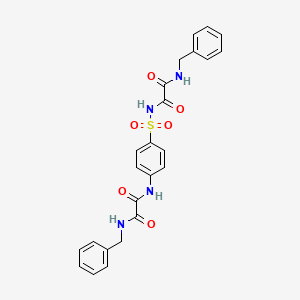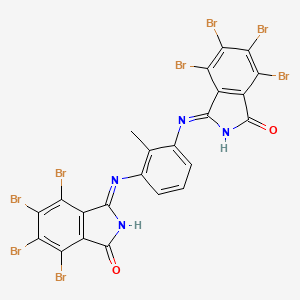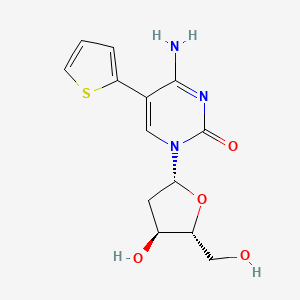
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)-: is a chemical compound with the molecular formula C26H26N4Sn and a molecular weight of 513.2214 . This compound is known for its unique structure, which includes a tin atom bonded to an azide group and a triphenyl(2,4,6-trimethylpyridine) moiety.
Preparation Methods
The synthesis of Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- typically involves the reaction of triphenyl(2,4,6-trimethylpyridine)tin with sodium azide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced to form lower oxidation states of tin.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- involves its interaction with molecular targets through its azide and triphenyl(2,4,6-trimethylpyridine) groups. These interactions can lead to various chemical transformations, depending on the specific conditions and targets involved .
Comparison with Similar Compounds
Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- can be compared with other similar compounds such as:
Tin, azidotriphenylpyridine: Similar structure but without the trimethyl groups.
Tin, azidotriphenyl(2,4,6-trimethylbenzene): Similar structure but with a benzene ring instead of pyridine.
The uniqueness of Tin, azidotriphenyl(2,4,6-trimethylpyridine)-, (TB-5-12)- lies in its specific combination of azide and triphenyl(2,4,6-trimethylpyridine) groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
83729-79-7 |
|---|---|
Molecular Formula |
C26H26N4Sn |
Molecular Weight |
513.2 g/mol |
IUPAC Name |
benzene;tin(4+);2,4,6-trimethylpyridine;azide |
InChI |
InChI=1S/C8H11N.3C6H5.N3.Sn/c1-6-4-7(2)9-8(3)5-6;3*1-2-4-6-5-3-1;1-3-2;/h4-5H,1-3H3;3*1-5H;;/q;4*-1;+4 |
InChI Key |
IKEFBNMCHIHQEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)
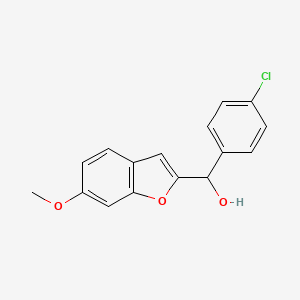
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
